7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
7-bromo-4-(4-bromobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2O2/c23-16-8-6-15(7-9-16)22(28)26-13-20(27)25-19-11-10-17(24)12-18(19)21(26)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGHOCVJRLKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a synthetic compound belonging to the benzodiazepine class, characterized by its unique fused ring system and multiple bromine and phenyl substitutions. This compound has garnered attention due to its potential biological activities, particularly in the realm of pharmacology.
The molecular formula of this compound is with a molecular weight of 392.06 g/mol. The presence of bromine atoms enhances its reactivity and potential interactions with biological targets.
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of related benzodiazepine derivatives have shown promising results. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 16.19 ± 1.35 |
| Compound B | HCT-116 (Colorectal Cancer) | 17.16 ± 1.54 |
| 7-bromo derivative | TBD | TBD |
These findings suggest that the compound may possess similar anticancer properties, warranting further empirical research to establish its efficacy and safety profile .
Pharmacological Properties
Benzodiazepine derivatives are known for a range of pharmacological activities beyond anxiolytic effects. They can act as:
- Anticonvulsants : Reducing seizure activity.
- Sedatives : Inducing sleep or relaxation.
- Muscle Relaxants : Alleviating muscle spasms.
The specific biological activities of this compound require detailed pharmacological studies to elucidate its full potential in these areas .
Case Studies
Case studies focusing on related compounds have highlighted the importance of structural modifications in enhancing biological activity. For example:
- Compound Modification : The introduction of various functional groups has been shown to significantly impact the binding affinity to GABA_A receptors.
- In Vivo Studies : Animal models have demonstrated that certain benzodiazepine derivatives exhibit reduced side effects while maintaining therapeutic efficacy.
These insights suggest that systematic modifications to the structure of this compound could lead to improved pharmacological profiles .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is , with a molecular weight of 315.16 g/mol. Its structure features a benzodiazepine core, which is crucial for its biological activity. The presence of bromine atoms enhances its pharmacological properties by influencing receptor interactions.
Anxiolytic Activity
Benzodiazepines are primarily recognized for their anxiolytic effects. Research has indicated that derivatives of this compound exhibit significant binding affinity to gamma-aminobutyric acid (GABA) receptors, which are pivotal in mediating anxiety responses. Studies have shown that modifications in the benzodiazepine structure can lead to enhanced anxiolytic efficacy while minimizing side effects associated with traditional benzodiazepines .
Anticonvulsant Properties
The compound has been investigated for its anticonvulsant potential. Benzodiazepines are commonly used in the treatment of epilepsy due to their ability to enhance GABAergic transmission. Experimental models have demonstrated that this compound can effectively reduce seizure activity, suggesting its potential as a therapeutic agent in epilepsy management .
Antitumor Activity
Recent studies have explored the anticancer properties of benzodiazepine derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays revealed that it could significantly reduce cell viability in tumor cells, highlighting its potential role in cancer therapy .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Modifications
Analysis :
- The target compound’s dual bromine substituents likely enhance halogen bonding interactions in biological targets compared to chlorine or unsubstituted analogs.
Functional Group Variations
Analysis :
- Thione derivatives often exhibit altered pharmacokinetics due to increased sulfur reactivity and solubility challenges .
Substituent Position and Electronic Effects
Analysis :
- Bromine at position 7 and the benzoyl group in the target compound may synergistically enhance binding affinity to GABA_A receptors, a common target for benzodiazepines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves a multi-step approach. A common strategy is acylation of a benzodiazepine core with halogenated benzoyl chlorides under basic conditions. For example, demonstrates high-yield (97%) crystallization using dioxane as a solvent, with reaction optimization focusing on temperature control (e.g., maintaining 70°C) and stoichiometric ratios of precursors. Key parameters include solvent polarity (dioxane vs. THF), reaction time, and purification via column chromatography (PE:EA = 40:1) for intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying aromatic substitution patterns and hydrogen environments. For instance, H NMR (DMSO-) at 200 MHz resolves alkene protons (δ 6.9 ppm) and NH groups (δ 10.0 ppm, DO exchangeable). Infrared (IR) spectroscopy identifies carbonyl (C=O at 1660 cm) and NH stretches (3200 cm). Mass spectrometry (MS) confirms molecular weight via M peaks (m/z 315, 317) with isotopic patterns reflecting bromine content .
Advanced Research Questions
Q. How can computational methods be integrated into designing novel derivatives of this benzodiazepine compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reactivity and binding affinities. For example, ICReDD’s approach combines reaction path searches using quantum calculations with experimental data to optimize halogen substitution (e.g., bromine vs. fluorine) or acylation sites. Computational tools like Gaussian or ORCA model transition states, while machine learning algorithms analyze structure-activity relationships (SAR) for pharmacological properties .
Q. What strategies resolve contradictions in biological activity data across studies targeting GABA receptors?
- Methodological Answer : Discrepancies may arise from variations in receptor subtypes (e.g., α1 vs. α5 subunits) or assay conditions. Methodologically, researchers should:
- Standardize in vitro assays (e.g., electrophysiology vs. radioligand binding) using HEK293 cells expressing homogeneous receptor subtypes.
- Apply statistical Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) affecting binding kinetics .
- Cross-validate findings with structurally related benzodiazepines (e.g., diazepam, clonazepam) to contextualize potency differences .
Q. How can halogen substitution (bromine vs. chlorine) at the 4-position influence the compound’s metabolic stability?
- Methodological Answer : Bromine’s higher atomic weight and electronegativity may enhance metabolic resistance compared to chlorine. To test this:
- Perform hepatic microsomal stability assays (e.g., human liver microsomes + NADPH) with LC-MS/MS quantification.
- Compare half-life () and intrinsic clearance (CL) between brominated and chlorinated analogs.
- Use molecular docking to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4), which mediate oxidative dehalogenation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Contradictions often stem from polymorphic forms or hydration states. To resolve:
- Characterize crystallinity via X-ray diffraction (XRD) and thermal analysis (DSC/TGA).
- Measure solubility in a solvent series (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy at controlled temperatures.
- Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .
Comparative Studies
Q. What experimental frameworks enable comparative analysis of this compound’s anxiolytic potency against other 1,4-benzodiazepines?
- Methodological Answer :
- Use in vivo models (e.g., elevated plus maze, light-dark box) with dose-response curves (ED calculation).
- Normalize data to reference compounds (e.g., diazepam) to account for inter-study variability.
- Employ multivariate ANOVA to differentiate effects based on substitution patterns (e.g., 4-bromobenzoyl vs. 2,4-dichlorobenzoyl groups) .
Theoretical and Methodological Frameworks
Q. How can statistical Design of Experiments (DoE) improve yield optimization in large-scale synthesis?
- Methodological Answer : A fractional factorial design (e.g., Taguchi method) reduces experimental runs while testing variables like catalyst loading, solvent volume, and temperature. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
